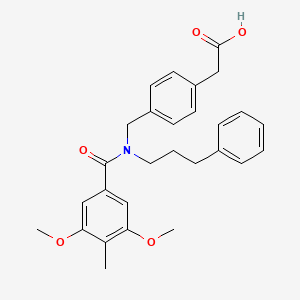

ONO-7300243

Description

Properties

IUPAC Name |

2-[4-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO5/c1-20-25(33-2)17-24(18-26(20)34-3)28(32)29(15-7-10-21-8-5-4-6-9-21)19-23-13-11-22(12-14-23)16-27(30)31/h4-6,8-9,11-14,17-18H,7,10,15-16,19H2,1-3H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGABOZPQOOZAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C(=O)N(CCCC2=CC=CC=C2)CC3=CC=C(C=C3)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ONO-7300243: A Technical Whitepaper on a Novel LPA1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-7300243 is a novel, potent, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed through a hit-to-lead optimization process, this small molecule has demonstrated significant efficacy in preclinical models, particularly in the context of benign prostatic hyperplasia (BPH). Unlike existing treatments for BPH, such as α1 adrenoceptor antagonists, this compound has been shown to reduce intraurethral pressure without adversely affecting mean blood pressure, suggesting a favorable safety profile. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical data, experimental methodologies, and the underlying LPA1 signaling pathway.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1–6.[1][2] The LPA1 receptor, in particular, has been implicated in various physiological and pathological processes, including fibrosis and smooth muscle contraction.[3][4] Notably, LPA has been shown to induce urethral contraction via the LPA1 receptor, highlighting its potential as a therapeutic target for conditions such as BPH, which is characterized by increased prostatic smooth muscle tone.[1]

This compound emerged from a high-throughput screening campaign and subsequent medicinal chemistry efforts to identify potent and selective LPA1 antagonists. This compound represents a promising therapeutic agent for BPH with a distinct mechanism of action that may offer advantages over current standards of care.

Mechanism of Action

This compound functions as a competitive antagonist at the LPA1 receptor. By binding to the receptor, it blocks the downstream signaling cascades typically initiated by the endogenous ligand, LPA. This antagonism has been demonstrated to inhibit LPA-induced physiological responses, such as smooth muscle contraction.

In Vitro and In Vivo Pharmacology

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.

In Vitro Activity

This compound demonstrates potent antagonist activity at the human LPA1 receptor. While its in vitro potency is described as modest, it shows strong effects in vivo. The compound also exhibits good membrane permeability and metabolic stability in rat liver microsomes.

| Parameter | Value | Species | Assay | Reference |

| IC50 | 0.16 µM (160 nM) | Human | LPA1 Antagonist Activity | |

| Permeability | Good | N/A | Caco-2 | |

| Metabolic Stability | Good | Rat | Liver Microsomes |

In Vivo Efficacy

In animal models, this compound has shown significant dose-dependent efficacy.

| Model | Species | Administration | Dosage | Effect | Reference |

| LPA-induced Intraurethral Pressure (IUP) Increase | Rat | Intraduodenal (i.d.) | 3 mg/kg | 62% inhibition | |

| LPA-induced Intraurethral Pressure (IUP) Increase | Rat | Intraduodenal (i.d.) | 10 mg/kg | 88% inhibition | |

| LPA-induced Intraurethral Pressure (IUP) Increase (ID50) | Rat | Oral (p.o.) | 11.6 mg/kg | 50% inhibition | |

| Basal Intraurethral Pressure (IUP) | Conscious Rat | Oral (p.o.) | 30 mg/kg | Significant decrease | |

| Mean Blood Pressure (MBP) | Conscious Rat | Oral (p.o.) | 30 mg/kg | No significant effect |

A notable finding is that at a dose of 30 mg/kg (p.o.), this compound demonstrated a reduction in intraurethral pressure comparable to the α1 adrenoceptor antagonist tamsulosin (1 mg/kg, p.o.), but without the concomitant decrease in mean blood pressure observed with tamsulosin. This suggests that LPA1 antagonism may be a more targeted therapeutic approach for BPH with a reduced risk of cardiovascular side effects.

Pharmacokinetics

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Parameter | Value | Species | Administration | Dosage | Reference |

| Clearance (CLtot) | 15.9 mL/min/kg | Rat | Intravenous (i.v.) | 3 mg/kg | |

| Half-life (t1/2) | 0.3 h | Rat | Intravenous (i.v.) | 3 mg/kg |

The compound exhibits rapid clearance and a short half-life in rats.

Experimental Protocols

In Vitro LPA1 Antagonist Activity Assay (Ca2+ Mobilization)

This assay measures the ability of a compound to inhibit LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.

Cell Line: Chinese hamster ovary (CHO) cells stably expressing human LPA1.

Protocol:

-

Cell Culture: CHO cells expressing human LPA1 are seeded at a density of 2 x 10^4 cells per well in 96-well plates and cultured for 2 days in F-12 Nutrient Mixture (HAM) containing 10% FBS in a CO2 incubator (37°C, 5% CO2).

-

Dye Loading: The culture medium is removed, and a loading buffer containing 5 µM Fura-2 AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid is added to each well. The plate is then incubated for 1 hour in a CO2 incubator.

-

Washing: The loading buffer is removed, and the cells are rinsed with assay buffer at room temperature. Assay buffer is then added to the cells.

-

Compound Addition: this compound or vehicle (DMSO) is added to the wells and pre-incubated with the cells.

-

LPA Stimulation: Lysophosphatidic acid (LPA) is added to a final concentration of 100 nM to stimulate the cells.

-

Data Acquisition: Changes in intracellular calcium concentration are measured using a suitable plate reader.

-

Data Analysis: The inhibition rate is calculated from the peak ratio of the LPA response after compound treatment compared to the control (DMSO). IC50 values are determined using a non-linear regression analysis with a Sigmoid Emax Model.

Rat Intraurethral Pressure (IUP) Model

This in vivo model assesses the effect of compounds on both LPA-induced and basal intraurethral pressure.

Animal Model: Male rats.

Protocol:

-

Anesthesia and Catheterization: Rats are anesthetized, and a catheter is inserted into the urethra to measure intraurethral pressure (IUP).

-

Compound Administration: this compound is administered either intraduodenally (i.d.) or orally (p.o.) at the desired doses.

-

LPA Challenge (for LPA-induced model): A solution of LPA is administered to induce an increase in IUP. The inhibitory effect of the test compound on this increase is measured.

-

Basal IUP Measurement (for conscious rat model): For the conscious rat model, IUP and mean blood pressure (MBP) are continuously measured for a set period (e.g., 60 minutes) after oral administration of the compound or vehicle.

-

Data Analysis: Changes in IUP and MBP are recorded and analyzed. For the LPA-induced model, the percent inhibition of the LPA response is calculated. For the basal model, the mean pressure is calculated at intervals.

LPA1 Signaling Pathway

Activation of the LPA1 receptor by LPA initiates a complex network of intracellular signaling cascades through the coupling to various heterotrimeric G proteins, including Gi/o, Gq/11, and G12/13. These pathways ultimately regulate a diverse range of cellular functions such as cell proliferation, migration, and contraction.

Caption: LPA1 Receptor Signaling Cascade.

Conclusion

This compound is a novel and potent LPA1 receptor antagonist with a promising preclinical profile for the treatment of benign prostatic hyperplasia. Its distinct mechanism of action, which uncouples the therapeutic effect on intraurethral pressure from adverse effects on blood pressure, represents a significant potential advancement in the management of BPH. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human subjects. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the field of LPA receptor modulation.

References

- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-7300243: A Technical Guide to its Structure-Activity Relationship as a Lysophosphatidic Acid Receptor 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of ONO-7300243, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document details the quantitative data from key experiments, outlines the methodologies of these experiments, and visualizes the associated biological pathways and workflows.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1-6.[1][2] The LPA1 receptor, in particular, has been implicated in various physiological and pathophysiological processes, including smooth muscle contraction, fibrosis, and neuropathic pain.[1] Consequently, the development of selective LPA1 antagonists represents a promising therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and idiopathic pulmonary fibrosis.[2]

This compound emerged from a hit-to-lead optimization program as a novel, orally active LPA1 antagonist.[2] This guide delves into the key structural modifications and resulting biological activities that define the SAR of this compound and its analogs.

Quantitative Structure-Activity Relationship Data

The development of this compound involved systematic modifications of a hit compound (7a) identified through high-throughput screening. The following tables summarize the quantitative data for this compound and key analogs, highlighting the impact of structural changes on in vitro potency, in vivo efficacy, and physicochemical properties.

Table 1: In Vitro LPA1 Antagonist Activity and Physicochemical Properties of Key Compounds

| Compound | Structure | LPA1 IC50 (μM) | clogP | Molecular Weight ( g/mol ) |

| 7a (Hit) | N/A | High-throughput screen hit | N/A | N/A |

| 12g | N/A | 0.0035 | 8.24 | 574 |

| This compound (17a) | 4-[[(3,5-dimethoxy-4-methylbenzoyl)(3-phenylpropyl)amino]methyl]benzeneacetic acid | 0.16 | 5.29 | 461.55 |

| 18a | N/A | 0.16 | N/A | N/A |

Data not available is denoted as N/A.

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of this compound and Analog 12g

| Compound | In Vivo Inhibition of LPA-induced Intraurethral Pressure (IUP) Increase | In Vivo Efficacy (Rat) | Pharmacokinetics (Rat) |

| 12g | 53% at 10 mg/kg (i.d.) | - | - |

| This compound (17a) | 88% at 10 mg/kg (i.d.), 62% at 3 mg/kg (i.d.) | ID50 = 11.6 mg/kg (p.o.) | CLtot = 15.9 mL/min/kg (3 mg/kg i.v.), Half-life = 0.3 h |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro LPA1 Antagonist Assay (Ca2+ Mobilization)

This assay determines the potency of compounds to inhibit LPA-induced intracellular calcium mobilization in cells expressing the human LPA1 receptor.

Cell Culture and Seeding:

-

Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor were used.

-

Cells were seeded at a density of 2 x 10^4 cells per well in 96-well plates.

-

The culture medium used was F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Plates were incubated for 2 days at 37°C in a 5% CO2 incubator.

Dye Loading:

-

A loading buffer containing 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid was added to each well.

-

The plate was incubated for 1 hour in the CO2 incubator.

-

After incubation, the loading buffer was removed, and cells were rinsed with an assay buffer at room temperature before the final addition of assay buffer.

Measurement of Intracellular Ca2+:

-

Intracellular Ca2+ concentration was monitored using a fluorescence drug screening system.

-

The ratio of fluorescence intensities at 500 nm emission with excitation at 340 nm and 380 nm (f340/f380) was measured.

-

Cells were pretreated with the antagonist compounds.

-

Lysophosphatidic acid (LPA) was then added to a final concentration of 100 nM to stimulate the cells.

Data Analysis:

-

The percentage of inhibition by the antagonists was calculated from the peak fluorescence ratio after compound treatment compared to the control (DMSO).

-

IC50 values were determined by performing a non-linear regression analysis using the Sigmoid Emax Model.

Rat Intraurethral Pressure (IUP) Model

This in vivo model assesses the ability of compounds to inhibit the LPA-induced increase in intraurethral pressure in rats, a functional measure of LPA1 antagonism in a relevant physiological context.

Animal Preparation:

-

The specific strain and weight of the rats used were not detailed in the primary publication.

-

Compounds were administered either intraduodenally (i.d.) or orally (p.o.).

Experimental Procedure:

-

For the LPA-induced model, the test compound (e.g., 10 mg/kg in 0.5% methylcellulose) was administered at time 0.

-

LPA (300 μg/kg) was injected intravenously at baseline and at various time points post-compound administration (e.g., 5, 15, 30, and 60 minutes).

-

Intraurethral pressure was continuously monitored.

-

For studies without exogenous LPA stimulation, the compound or vehicle was administered orally, and IUP and mean blood pressure (MBP) were measured continuously for 60 minutes.

Data Analysis:

-

The maximal inhibition rate of the LPA-induced IUP increase was calculated.

-

For dose-response studies, the ID50 (the dose required to inhibit the LPA response by 50%) was determined.

Microsomal Stability Assay

This in vitro assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.

Reaction Mixture:

-

The assay typically includes the test compound, rat liver microsomes, and an NADPH-regenerating system in a phosphate buffer (pH 7.4).

Incubation:

-

The reaction mixture is incubated at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Sample Processing and Analysis:

-

The reaction is quenched at each time point by the addition of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

-

The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

-

The half-life (t1/2) of the compound is determined from the rate of its disappearance.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key biological and experimental processes related to this compound.

Caption: LPA1 Receptor Signaling Pathway.

Caption: In Vitro Ca2+ Mobilization Assay Workflow.

Caption: In Vivo Rat Intraurethral Pressure Model Workflow.

Discussion of Structure-Activity Relationships

The development of this compound from the initial hit compound 7a provides valuable insights into the SAR of this chemical series as LPA1 antagonists.

-

From Hit to Lead (Compound 12g): The initial optimization of hit 7a led to compound 12g, which exhibited very high in vitro potency (IC50 = 3.5 nM). However, this compound was highly lipophilic (clogP = 8.24) and had a high molecular weight, which likely contributed to its modest in vivo efficacy (53% inhibition at 10 mg/kg).

-

Optimization of Physicochemical Properties (this compound): this compound (17a) was designed to have improved physicochemical properties. While its in vitro potency was more modest (IC50 = 160 nM) compared to 12g, it possessed a lower molecular weight and reduced lipophilicity (clogP = 5.29). These modifications resulted in significantly improved in vivo efficacy, with 88% inhibition of LPA-induced IUP increase at 10 mg/kg. This highlights the critical importance of balancing in vitro potency with drug-like properties for achieving in vivo activity.

-

Selectivity: this compound demonstrated good selectivity for LPA1 over other LPA receptor subtypes. This is likely attributable to its lower molecular weight and lipophilicity, which can reduce compound promiscuity.

-

In Vivo Efficacy and Therapeutic Potential: Oral administration of this compound in rats led to a dose-dependent reduction in intraurethral pressure without affecting mean blood pressure. This favorable in vivo profile, comparable in potency to the α1 adrenoceptor antagonist tamsulosin for reducing IUP but without the cardiovascular side effects, underscores the potential of this compound as a therapeutic agent for BPH.

Conclusion

This compound is a potent and selective LPA1 antagonist with a well-defined structure-activity relationship. The optimization process leading to its discovery demonstrates a classic medicinal chemistry strategy of refining a potent but poorly bioavailable lead into a compound with a more favorable overall profile. The key to the success of this compound lies in the strategic reduction of lipophilicity and molecular weight, which translated to superior in vivo efficacy. This technical guide provides a comprehensive overview of the critical data and methodologies that underpin our understanding of this compound and serves as a valuable resource for researchers in the field of GPCR drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of ONO-7300243

ONO-7300243 is a novel and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] It has demonstrated efficacy in in-vivo models, particularly in reducing intraurethral pressure, suggesting its potential as a therapeutic agent for conditions such as benign prostatic hyperplasia (BPH).[2][4] Unlike some existing treatments for BPH, this compound has been shown to not affect mean blood pressure in rat models. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its characterization, and its mechanism of action.

Physicochemical and Pharmacokinetic Properties

The key physicochemical and pharmacokinetic parameters of this compound are summarized below. These properties contribute to its good membrane permeability and metabolic stability observed in rat liver microsomes.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C28H31NO5 | |

| Molecular Weight | 461.55 g/mol | |

| Exact Mass | 461.2202 | |

| cLogP | 5.29 | |

| Appearance | Powder |

Table 2: Solubility Data

| Solvent | Concentration |

| DMSO | 92 mg/mL (199.32 mM) |

| Ethanol | 46 mg/mL |

| Water | Insoluble |

Table 3: In Vitro and In Vivo Activity

| Parameter | Value | Species | Model |

| IC50 (LPA1 Antagonism) | 160 nM (0.16 µM) | Human | Cell-free assay |

| ID50 (IUP Inhibition) | 11.6 mg/kg (p.o.) | Rat | LPA-induced intraurethral pressure (IUP) |

Table 4: Pharmacokinetic Profile in Rats

| Parameter | Value (Dose) |

| Clearance (CLtot) | 15.9 mL/min/kg (3 mg/kg i.v.) |

| Half-life (t½) | 0.3 h |

Mechanism of Action: LPA1 Antagonism

This compound functions as a selective antagonist for the LPA1 receptor, a G protein-coupled receptor (GPCR). Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA1, triggers a cascade of intracellular signals. This compound competitively binds to the LPA1 receptor, blocking the binding of LPA and thereby inhibiting the downstream signaling pathways that lead to physiological responses such as urethral contraction.

Caption: Mechanism of this compound as an LPA1 receptor antagonist.

Experimental Protocols

In Vitro LPA1 Antagonist Assay (IC50 Determination)

This protocol details the methodology used to determine the in vitro antagonist activity of this compound on the human LPA1 receptor. The assay measures the inhibition of LPA-induced intracellular calcium mobilization.

1. Cell Culture:

-

Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are seeded at a density of 2x10⁴ cells per well in 96-well plates.

-

Cells are cultured for 2 days in F-12 Nutrient Mixture (HAM) containing 10% FBS in a CO2 incubator (37°C, 5% CO2).

2. Fluorescent Dye Loading:

-

A loading buffer is prepared, consisting of the culture medium, 5 µM Fura2-AM (a calcium indicator), 10 mM HEPES (pH 7.55), and 2.5 mM probenecid.

-

The culture medium is removed from the wells, and the loading buffer is added.

-

The plate is incubated for 1 hour in the CO2 incubator.

3. Calcium Flux Measurement:

-

After incubation, the loading buffer is removed, and the cells are rinsed with an assay buffer at room temperature.

-

The assay buffer is then added to the cells.

-

Cells are pretreated with various concentrations of this compound (or DMSO as a control).

-

Intracellular Ca2+ concentration is monitored using a fluorescence drug screening system by measuring the ratio of fluorescence intensities at 500 nm (excitation at 340 nm and 380 nm).

-

Lysophosphatidic acid (LPA) is added to the cells to a final concentration of 100 nM to stimulate calcium release.

4. Data Analysis:

-

The inhibition rate (%) is calculated from the peak fluorescence ratio after treatment with this compound compared to the control (DMSO).

-

IC50 values are estimated by performing a non-linear regression analysis using the Sigmoid Emax Model.

Caption: Workflow for the in vitro LPA1 antagonist assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

LPA1 receptor signaling pathways

An In-depth Technical Guide to LPA1 Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lysophosphatidic Acid Receptor 1 (LPA1), a member of the G protein-coupled receptor (GPCR) superfamily, is a key mediator of the biological effects of the bioactive lipid, lysophosphatidic acid (LPA).[1][2] Encoded by the LPAR1 gene, this integral membrane protein is also known as EDG2.[3][4] LPA1 is ubiquitously expressed and plays a crucial role in a myriad of cellular processes, including proliferation, migration, survival, and cytoskeletal remodeling.[5] Dysregulation of LPA1 signaling has been implicated in a range of pathologies, most notably in fibrosis and cancer, making it a compelling target for therapeutic intervention.

This technical guide provides a comprehensive overview of the core signaling pathways initiated by LPA1 activation, detailed experimental protocols for their investigation, and a summary of key quantitative data for pharmacological modulators.

Core Signaling Pathways

LPA1 couples to at least three major families of heterotrimeric G proteins: Gαq/11, Gαi/o, and Gα12/13. This promiscuous coupling allows for the activation of a diverse array of downstream effector molecules and subsequent cellular responses.

Gαq/11-Mediated Pathway: Calcium Mobilization

Activation of the Gαq/11 pathway by LPA1 leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration activates various calcium-dependent enzymes and signaling cascades, influencing processes such as smooth muscle contraction and cell proliferation.

Gαi/o-Mediated Pathways: Adenylyl Cyclase Inhibition and PI3K/Akt Activation

The Gαi/o pathway is primarily inhibitory. Upon activation by LPA1, the α subunit of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can impact the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

Furthermore, the βγ subunits released from Gi/o can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is critical for cell survival and proliferation. Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). This recruitment to the membrane leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. embopress.org [embopress.org]

- 4. Frontiers | Lysophosphatidic Acid–Induced EGFR Transactivation Promotes Gastric Cancer Cell DNA Replication by Stabilizing Geminin in the S Phase [frontiersin.org]

- 5. benchchem.com [benchchem.com]

ONO-7300243: A Technical Guide for Benign Prostatic Hyperplasia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7300243 is a novel, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] It has been investigated as a potential therapeutic agent for benign prostatic hyperplasia (BPH), a condition characterized by the non-cancerous enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS).[1][3] Current treatments for BPH, such as α1-adrenoceptor antagonists like tamsulosin, can be associated with cardiovascular side effects, including postural hypotension.[4] this compound offers a promising alternative by targeting the LPA1 receptor, which is involved in smooth muscle contraction, without affecting blood pressure. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound for BPH research.

Core Data Summary

In Vitro Activity

This compound demonstrates potent antagonist activity at the human LPA1 receptor. The primary in vitro assay used to determine its potency measures the inhibition of lysophosphatidic acid (LPA)-induced intracellular calcium mobilization in Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 160 nM | CHO (human LPA1 expressing) | Calcium Mobilization |

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a rat model of BPH by measuring its effect on intraurethral pressure (IUP). Oral administration of this compound has been shown to significantly reduce LPA-induced IUP increases in a dose-dependent manner.

| Route of Administration | Dose | % Inhibition of LPA-induced IUP Increase | Animal Model | Reference |

| Intraduodenal (i.d.) | 3 mg/kg | 62% | Rat | |

| Intraduodenal (i.d.) | 10 mg/kg | 88% | Rat | |

| Oral (p.o.) | 10 mg/kg | Significant effect | Rat | |

| Oral (p.o.) | 30 mg/kg | Significant effect | Rat |

An important finding is that this compound reduces IUP without significantly affecting mean blood pressure (MBP), a common side effect of α1-adrenoceptor antagonists. At a dose of 30 mg/kg (p.o.), this compound demonstrated a comparable reduction in IUP to the clinically used BPH drug, tamsulosin (1 mg/kg, p.o.), but without the accompanying decrease in MBP observed with tamsulosin.

Pharmacokinetics

Pharmacokinetic studies in rats have been conducted to assess the profile of this compound.

| Parameter | Value | Dose | Route of Administration | Animal Model | Reference |

| Total Clearance (CLtot) | 15.9 mL/min/kg | 3 mg/kg | Intravenous (i.v.) | Rat | |

| Half-life (t1/2) | 0.3 h | 3 mg/kg | Intravenous (i.v.) | Rat |

The rapid clearance and short half-life suggest that further lead optimization may be necessary to improve its pharmacokinetic profile for clinical applications.

Selectivity

This compound exhibits good selectivity for the LPA1 receptor over the LPA2 receptor. This selectivity is attributed to its lower molecular weight and lipophilicity, which generally reduce compound promiscuity. Quantitative binding affinity (Ki) or IC50 values for other LPA receptor subtypes have not been detailed in the reviewed literature.

Signaling Pathways and Experimental Workflows

LPA1 Receptor Signaling Pathway in Prostate Smooth Muscle

Lysophosphatidic acid (LPA) binding to the G-protein coupled receptor LPA1 on prostate smooth muscle cells initiates a signaling cascade that leads to cell contraction. This contributes to the increased urethral resistance seen in BPH. This compound acts as an antagonist, blocking this pathway.

Caption: LPA1 Receptor Signaling Pathway in Smooth Muscle Contraction.

Experimental Workflow: In Vitro LPA1 Antagonist Assay

The following diagram illustrates the workflow for determining the in vitro antagonist activity of this compound.

Caption: Workflow for In Vitro LPA1 Antagonist Activity Assay.

Experimental Workflow: In Vivo Rat Intraurethral Pressure (IUP) Model

This diagram outlines the key steps in the in vivo rat model used to assess the efficacy of this compound.

Caption: Workflow for In Vivo Rat Intraurethral Pressure (IUP) Model.

Detailed Experimental Protocols

In Vitro LPA1 Antagonist Assay (Calcium Mobilization)

This protocol is based on the methodology described for assessing LPA1 receptor antagonism.

-

Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and cultured for 48 hours.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing 5 µM Fura-2 AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid for 1 hour at 37°C.

-

Cell Washing: The loading buffer is removed, and the cells are washed with an assay buffer.

-

Compound Incubation: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the vehicle alone.

-

LPA Stimulation: After a pre-incubation period with the antagonist, cells are stimulated with a final concentration of 100 nM LPA.

-

Measurement: Intracellular calcium concentration is monitored by measuring the ratio of fluorescence intensities at an emission wavelength of 500 nm with excitation wavelengths of 340 nm and 380 nm using a fluorescence plate reader.

-

Data Analysis: The percentage inhibition of the LPA-induced calcium response by this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Rat Intraurethral Pressure (IUP) Model

This protocol is a generalized representation based on the descriptions of in vivo studies with this compound.

-

Animals: Male rats of a suitable strain are used for the study.

-

Drug Administration: this compound is formulated for oral (p.o.) or intraduodenal (i.d.) administration. A common vehicle for oral administration in preclinical studies is a suspension in 0.5% methylcellulose or a solution in a mixture of solvents like DMSO, PEG300, and Tween 80 in saline. The compound is administered at various doses (e.g., 3, 10, 30 mg/kg). A control group receives the vehicle only.

-

Time Interval: A specific time is allowed to elapse after drug administration for absorption and distribution (e.g., 1 hour).

-

Anesthesia and Catheterization: Rats are anesthetized for a short duration. A catheter is inserted into the urethra to measure IUP.

-

LPA Challenge: A solution of LPA (e.g., 300 µg/kg) is administered intravenously to induce an increase in IUP.

-

IUP Measurement: The intraurethral pressure is continuously monitored and recorded.

-

Data Analysis: The peak IUP increase in the drug-treated groups is compared to the vehicle-treated control group. The percentage inhibition of the LPA-induced IUP increase is calculated for each dose of this compound. The ID50 (the dose required to inhibit the response by 50%) can also be determined. For studies without an LPA challenge, the baseline IUP is monitored over time after drug administration.

-

Blood Pressure Monitoring (Optional but Recommended): In parallel with IUP measurements, mean blood pressure (MBP) can be monitored via a catheter in a major artery to assess cardiovascular side effects.

Conclusion

This compound is a valuable research tool for investigating the role of the LPA1 receptor in the pathophysiology of benign prostatic hyperplasia. Its ability to reduce intraurethral pressure in preclinical models without the hypotensive effects of current standard-of-care medications highlights its potential as a novel therapeutic agent. The data and protocols presented in this guide are intended to support further research and development in this promising area. Future studies should focus on a more detailed characterization of its selectivity profile and on optimizing its pharmacokinetic properties to advance its potential clinical utility.

References

- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

ONO-7300243: A Technical Guide to In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of ONO-7300243, a novel, potent, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA¹). The document synthesizes available data on its in vitro and in vivo pharmacology, offering a comparative analysis critical for researchers in drug discovery and development. All data is presented in structured tables for clarity, and key experimental protocols are detailed. Visual diagrams of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the compound's mechanism and evaluation.

Core Compound Profile

This compound is a small molecule antagonist of the LPA¹ receptor, a G protein-coupled receptor (GPCR) implicated in various physiological processes, including smooth muscle contraction.[1][2] Its development has been primarily focused on the potential treatment of benign prostatic hyperplasia (BPH) by reducing prostatic smooth muscle tone, thereby alleviating lower urinary tract symptoms.[1][2]

In Vitro Efficacy and Properties

The in vitro activity of this compound has been characterized through its ability to antagonize the LPA¹ receptor. While its in vitro potency is described as modest, its physicochemical properties are favorable, contributing to its strong in vivo performance.[1]

Quantitative In Vitro Data

| Parameter | Value | Species/System | Notes |

| IC₅₀ | 0.16 µM (160 nM) | Human LPA¹ Receptor | Determined in a cell-based assay measuring intracellular Ca²⁺ mobilization. |

| Selectivity | Good | LPA¹ over LPA² | Attributed to lower molecular weight and lipophilicity, which reduces promiscuity. |

| Membrane Permeability | Good | Caco-2 cells | A key factor in its favorable in vivo profile. |

| Metabolic Stability | Good | Rat Liver Microsomes | Contributes to its enhanced in vivo efficacy compared to other analogs. |

Experimental Protocol: In Vitro LPA¹ Antagonist Assay

This protocol outlines the methodology used to determine the in vitro antagonist activity of this compound.

Cell Culture and Preparation:

-

Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human LPA¹ receptor were used.

-

Seeding: Cells were seeded at a density of 2 x 10⁴ cells per well into 96-well plates.

-

Incubation: The plates were cultured for two days in F-12 Nutrient Mixture (HAM) containing 10% Fetal Bovine Serum (FBS) in a standard CO₂ incubator (37°C, 5% CO₂).

Calcium Mobilization Assay:

-

Dye Loading: A loading buffer containing 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid was added to each well and incubated for one hour in the CO₂ incubator.

-

Washing: The loading buffer was removed, and the cells were rinsed with an assay buffer at room temperature.

-

Compound Pre-treatment: this compound or vehicle (DMSO) was added to the wells and pre-incubated.

-

LPA Challenge: Lysophosphatidic acid (LPA) was added to the cells at a final concentration of 100 nM to stimulate the LPA¹ receptor.

-

Data Acquisition: Intracellular Ca²⁺ concentration was monitored using a fluorescence drug screening system by measuring the ratio of fluorescence intensities at 340 nm and 380 nm excitation wavelengths (emission at 500 nm).

-

Data Analysis: The inhibition rate was calculated from the peak fluorescence ratio after compound treatment relative to the control (DMSO). IC₅₀ values were determined using a non-linear regression analysis with a Sigmoid Emax Model.

In Vivo Efficacy

This compound demonstrates robust efficacy in animal models, particularly in reducing intraurethral pressure (IUP), a key translational endpoint for BPH. This strong in vivo activity, despite its modest in vitro IC₅₀, highlights the importance of its overall physicochemical and pharmacokinetic profile.

Quantitative In Vivo Data

| Parameter | Value | Species | Administration Route | Model |

| IUP Inhibition (ID₅₀) | 11.6 mg/kg | Rat | Oral (p.o.) | LPA-Induced IUP Increase |

| IUP Inhibition | 62% at 3 mg/kg | Rat | Intraduodenal (i.d.) | LPA-Induced IUP Increase |

| IUP Inhibition | 88% at 10 mg/kg | Rat | Intraduodenal (i.d.) | LPA-Induced IUP Increase |

| IUP Reduction | Significant decrease at 30 mg/kg | Conscious Rat | Oral (p.o.) | Basal IUP (without LPA stimulation) |

| Effect on Mean Blood Pressure | No significant effect at 30 mg/kg | Conscious Rat | Oral (p.o.) | Basal Mean Blood Pressure |

Pharmacokinetic Profile

| Parameter | Value | Species | Administration Route |

| Clearance (CLtot) | 15.9 mL/min/kg | Rat | Intravenous (i.v.) at 3 mg/kg |

| Half-life (t₁/₂) | 0.3 hours | Rat | Intravenous (i.v.) at 3 mg/kg |

Note: The pharmacokinetic data indicates rapid clearance and a short half-life after intravenous administration. This profile was a key area for improvement in subsequent lead optimization studies.

Experimental Protocol: In Vivo Rat Intraurethral Pressure (IUP) Model

This protocol describes the methodology for evaluating the in vivo efficacy of this compound on urethral pressure.

LPA-Induced IUP Model:

-

Animals: Conscious male rats were used for the study.

-

Compound Administration: this compound was administered orally (p.o.) at doses of 10 and 30 mg/kg.

-

Waiting Period: A 60-minute interval was allowed for drug absorption and distribution.

-

Anesthesia and LPA Challenge: Rats were briefly anesthetized, and LPA was injected intravenously at a dose of 300 µg/kg to induce an increase in IUP.

-

IUP Measurement: Intraurethral pressure was measured to determine the inhibitory effect of this compound on the LPA-induced pressure increase.

Basal IUP Model:

-

Animals: Conscious male rats were used.

-

Compound Administration: this compound (30 mg/kg) or vehicle was administered orally.

-

Continuous Monitoring: IUP and mean blood pressure (MBP) were measured continuously for 60 minutes post-administration without an LPA challenge.

-

Data Analysis: The mean pressure was calculated at 10-minute intervals to assess the compound's effect on basal smooth muscle tone and systemic blood pressure.

Visualizing the Mechanism and Workflow

LPA¹ Signaling Pathway in Smooth Muscle Contraction

Activation of the LPA¹ receptor on smooth muscle cells by LPA initiates a G protein-mediated signaling cascade. This process involves the Gᵢ protein, which leads to the activation of Cyclooxygenase-1 (COX1). COX1, in turn, mediates the release of Thromboxane A₂ (TXA₂), which then acts on the Thromboxane Prostanoid (TP) receptor to induce smooth muscle contraction. This compound acts by blocking the initial step at the LPA¹ receptor.

Caption: LPA₁ Receptor Signaling Cascade in Smooth Muscle.

Experimental Workflow for In Vivo IUP Assessment

The in vivo evaluation of this compound involved a multi-step process to determine its effect on both LPA-induced and basal intraurethral pressure in rats. The workflow ensured the assessment of the compound's inhibitory potency and its potential impact on systemic blood pressure.

Caption: Workflow for In Vivo Intraurethral Pressure Studies.

Discussion: Bridging In Vitro and In Vivo Efficacy

A key finding in the development of this compound is the discrepancy between its modest in vitro potency (IC₅₀ = 160 nM) and its strong in vivo efficacy (ID₅₀ = 11.6 mg/kg p.o.). This divergence is attributed to the compound's excellent physicochemical properties. In structure-activity relationship (SAR) studies, other analogs with significantly higher in vitro potency failed to show comparable in vivo activity. The success of this compound in vivo is linked to its good membrane permeability and metabolic stability, which likely leads to better bioavailability and target tissue exposure than more potent but less "drug-like" molecules.

This profile underscores a critical principle in drug development: in vitro potency is only one component of a successful drug candidate. Pharmacokinetic and physicochemical properties are paramount for translating in vitro activity into in vivo efficacy. While the rapid clearance and short half-life of this compound were identified as areas needing improvement, its demonstrated oral activity and target engagement in a relevant animal model established it as a valuable lead compound for the development of LPA¹ antagonists for BPH. Furthermore, its lack of effect on mean blood pressure at effective doses presents a significant potential safety advantage over existing therapies like α₁ adrenoceptor antagonists.

References

- 1. LPA1 receptor–mediated thromboxane A2 release is responsible for lysophosphatidic acid-induced vascular smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LPA1 receptor-mediated thromboxane A2 release is responsible for lysophosphatidic acid-induced vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of ONO-7300243: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7300243 is a novel, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors, including LPA1.[1][3] By targeting the LPA1 receptor, this compound presents a promising therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH), without the cardiovascular side effects associated with current treatments like α1 adrenoceptor antagonists. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of this compound, based on available preclinical data.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been primarily characterized in preclinical rat models. The available data indicates that while the compound demonstrates good in vitro properties, its in vivo profile is marked by rapid clearance and a short half-life.

Table 1: In Vitro Pharmacokinetic Parameters of this compound

| Parameter | Result | Species/System | Reference |

| LPA1 Antagonist Activity (IC50) | 0.16 µM | Human LPA1 receptor (cell-free assay) | |

| Membrane Permeability | Good | In vitro models | |

| Metabolic Stability | Good | Rat liver microsomes |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Dose | Reference |

| Clearance (CLtot) | 15.9 mL/min/kg | Intravenous (i.v.) | 3 mg/kg | |

| Half-life (t1/2) | 0.3 hours | Intravenous (i.v.) | 3 mg/kg | |

| ID50 (inhibition of LPA-induced intraurethral pressure increase) | 11.6 mg/kg | Oral (p.o.) | Not applicable |

Note: Further quantitative data on oral bioavailability, maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), volume of distribution (Vd), and plasma protein binding of this compound are not publicly available in the reviewed literature.

Mechanism of Action: LPA1 Receptor Antagonism

This compound functions by selectively blocking the LPA1 receptor, thereby inhibiting the downstream signaling pathways initiated by lysophosphatidic acid. The LPA1 receptor couples to several heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13, leading to a variety of cellular responses.

Caption: LPA1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully disclosed in the public domain. However, based on standard methodologies, the following outlines the likely procedures employed.

In Vivo Pharmacokinetic Study in Rats

This study aimed to determine the clearance and half-life of this compound following intravenous administration.

Caption: General Workflow for a Preclinical In Vivo Pharmacokinetic Study.

Methodology Outline:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Drug Administration: this compound is administered as a single intravenous bolus injection.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

-

Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

-

Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL) and half-life (t1/2).

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of this compound to metabolism by liver enzymes.

Methodology Outline:

-

Test System: Rat liver microsomes are used as the source of metabolic enzymes.

-

Incubation: this compound is incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.

-

Time Points: Aliquots of the incubation mixture are taken at various time points.

-

Reaction Termination: The metabolic reaction is stopped at each time point, typically by the addition of an organic solvent.

-

Analysis: The remaining concentration of this compound is measured by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as in vitro half-life and intrinsic clearance.

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

Methodology Outline:

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports to form a confluent monolayer that mimics the intestinal epithelium.

-

Compound Addition: this compound is added to the apical (donor) side of the cell monolayer.

-

Sampling: Samples are taken from the basolateral (receiver) side at various time points.

-

Analysis: The concentration of this compound in the receiver compartment is quantified by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability.

Discussion and Future Directions

The available data on this compound indicates a promising in vitro profile with good target engagement and metabolic stability. However, the rapid in vivo clearance and short half-life in rats are significant hurdles for its development as an oral therapeutic. The lead optimization efforts that led to the discovery of this compound focused on improving its pharmacokinetic profile. Subsequent research has explored modifications to the this compound scaffold to enhance its in vivo properties, leading to the identification of analogs with improved duration of action.

For a more complete understanding of the pharmacokinetic profile of this compound, further studies are warranted. These should aim to:

-

Determine a full ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including oral bioavailability, tissue distribution, and identification of major metabolic pathways and metabolites.

-

Investigate the plasma protein binding of the compound.

-

Evaluate the pharmacokinetics in other preclinical species to assess inter-species variability.

-

Ultimately, characterize the pharmacokinetic profile in human subjects to enable appropriate dose selection and regimen design for clinical trials.

References

ONO-7300243: A Technical Guide to its Selectivity for the Lysophosphatidic Acid Receptor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ONO-7300243, a potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). A critical aspect of its pharmacological profile, its selectivity for LPA1 over the closely related LPA2 receptor, is explored through available data, experimental methodologies, and an examination of the distinct signaling pathways governed by these two receptors.

Quantitative Data Summary

| Compound | Target Receptor | IC50 (nM) | Assay Type |

| This compound | Human LPA1 | 160 | Intracellular Ca2+ mobilization |

| This compound | Human LPA2 | Data not available | - |

Experimental Protocols

The determination of this compound's antagonist activity at the LPA1 receptor is primarily conducted through an in vitro intracellular calcium mobilization assay.[3]

LPA1 Antagonist Assay (Intracellular Ca2+ Mobilization)

Objective: To measure the ability of this compound to inhibit the LPA-induced increase in intracellular calcium concentration in cells expressing the human LPA1 receptor.

Cell Line: Chinese hamster ovary (CHO) cells stably expressing the recombinant human LPA1 receptor.[3]

Methodology:

-

Cell Culture: CHO cells expressing human LPA1 are cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS) in a controlled environment (37°C, 5% CO2).[3]

-

Cell Plating: Cells are seeded into 96-well plates at a specified density (e.g., 2 x 10^4 cells/well) and cultured for 48 hours.

-

Fluorescent Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM), along with HEPES buffer (e.g., 10 mM, pH 7.55) and probenecid (e.g., 2.5 mM) to prevent dye extrusion. The cells are incubated for 1 hour to allow for dye uptake.

-

Compound Pre-treatment: After dye loading, the cells are washed and incubated with varying concentrations of this compound.

-

LPA Stimulation: Following the pre-treatment period, the cells are stimulated with a fixed concentration of lysophosphatidic acid (LPA) (e.g., 100 nM final concentration).

-

Signal Detection: The intracellular calcium concentration is monitored by measuring the ratio of fluorescence intensities at two different excitation wavelengths (e.g., 340 nm and 380 nm) using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the LPA-induced calcium signal compared to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathways

LPA1 and LPA2 are both G protein-coupled receptors (GPCRs) that, upon activation by LPA, can couple to several G protein families to initiate a variety of downstream signaling cascades. These pathways can have both overlapping and distinct cellular consequences.

LPA1 Signaling Pathway

Caption: LPA1 Receptor Signaling Cascade.

LPA2 Signaling Pathway

Caption: LPA2 Receptor Signaling Cascade.

Experimental Workflow for LPA1 Antagonism Assay

Caption: Workflow for IC50 Determination.

References

- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Lysophosphatidic Acid Receptor 1 (LPA1) in Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underpinning the contractile effect of Lysophosphatidic Acid (LPA) on smooth muscle, with a specific focus on the pivotal role of its receptor, LPA1. It consolidates current research on signaling pathways, presents quantitative data from pharmacological studies, and details common experimental protocols.

Introduction: LPA and the LPA1 Receptor

Lysophosphatidic acid (LPA) is a bioactive glycerophospholipid that functions as an extracellular signaling molecule, mediating a wide array of biological processes including cell proliferation, migration, survival, and smooth muscle contraction.[1][2] LPA exerts its effects by activating a family of at least six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[1]

The LPA1 receptor is a key mediator of LPA signaling in numerous tissues. As a typical GPCR, it possesses seven transmembrane domains and, upon ligand binding, undergoes a conformational change that facilitates its coupling to and activation of intracellular heterotrimeric G proteins.[1][3] This interaction initiates downstream signaling cascades that ultimately govern the cellular response. In smooth muscle, the activation of LPA1 is a significant event that leads to the initiation and modulation of contractile force.

Core Signaling Pathways in LPA1-Mediated Contraction

LPA1 activation in smooth muscle cells triggers contraction primarily through two synergistic signaling pathways that converge on the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20).

A canonical pathway for smooth muscle contraction is initiated by the coupling of LPA1 to the Gq/11 family of G proteins. This coupling activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytosol and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in smooth muscle cells. This binding opens the channel, resulting in a rapid efflux of stored Ca²⁺ into the cytosol and a sharp increase in the intracellular Ca²⁺ concentration ([Ca²⁺]i). The elevated cytosolic Ca²⁺ binds to calmodulin (CaM), and the resulting Ca²⁺-CaM complex activates Myosin Light Chain Kinase (MLCK). Activated MLCK then phosphorylates MLC20, which enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and force generation.

In parallel to the Ca²⁺ mobilization pathway, LPA1 also couples to G12/13 proteins to activate a critical pathway for sustaining and enhancing contraction. Activated G12/13 stimulates the small GTPase RhoA. RhoA, in its active GTP-bound state, directly activates Rho-associated kinase (ROCK).

ROCK plays a crucial role in "calcium sensitization," a process that increases the force of contraction at a given [Ca²⁺]i. It achieves this primarily by phosphorylating the myosin-targeting subunit (MYPT1) of Myosin Light Chain Phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC20. Phosphorylation of MYPT1 inhibits MLCP activity. By inhibiting the "off-switch," ROCK ensures that MLC20 remains phosphorylated for a longer duration, leading to a more sustained and forceful contraction. This pathway is considered essential for the tonic, or sustained, phase of smooth muscle contraction.

dot digraph "LPA1_Direct_Signaling_Pathways" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

} LPA1 direct signaling pathways leading to smooth muscle contraction.

Recent evidence has uncovered an important indirect mechanism for LPA1-mediated vasoconstriction. In some vascular smooth muscle, LPA1 couples to pertussis toxin (PTX)-sensitive Gi proteins. Activation of this pathway leads to the engagement of cyclooxygenase-1 (COX-1), which synthesizes thromboxane A₂ (TXA₂). TXA₂ is then released and acts in an autocrine or paracrine fashion on the thromboxane prostanoid (TP) receptor, which is itself a GPCR. The activated TP receptor then strongly induces contraction by coupling to Gq/11 and G12/13, thereby engaging the canonical PLC-Ca²⁺ and RhoA-ROCK pathways described above. This Gi-mediated mechanism demonstrates the complexity of LPA1 signaling, where it can co-opt other vasoactive systems to produce its effect.

dot digraph "LPA1_Indirect_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", size="7.6,3.5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

} LPA1 indirect contraction via the Gi-COX-1-TXA2 pathway.

Quantitative Data from Pharmacological Interrogation

The roles of these signaling pathways have been elucidated through the use of specific pharmacological inhibitors. The following table summarizes key findings and demonstrates the contribution of each pathway to LPA-induced contraction.

| Inhibitor | Target | Pathway | Effect on LPA-Induced Contraction | Reference |

| Ki16425 | LPA1/LPA3 Receptor | Receptor Activation | Significant inhibition / Abolition | |

| Pertussis Toxin (PTX) | Gi protein | Gi Signaling | Significant inhibition (in certain vascular beds) | |

| U73122 | Phospholipase C (PLC) | Gq/11-PLC-Ca²⁺ | Reduction | |

| Y-27632 | Rho-associated kinase (ROCK) | G12/13-RhoA-ROCK | Significant, but not complete, reduction | |

| SQ-29548 | Thromboxane (TP) Receptor | Indirect TXA₂ Signaling | Near elimination (in certain vascular beds) |

Table 1: Summary of pharmacological inhibitor effects on LPA-induced smooth muscle contraction.

Key Experimental Protocols

The investigation of LPA1's role in smooth muscle contraction relies on established physiological and biochemical techniques.

This is the foundational assay for studying smooth muscle contractility. It measures the force generated by an isolated segment of smooth muscle tissue in response to pharmacological agents.

Detailed Methodology:

-

Tissue Dissection and Preparation: A smooth muscle-containing tissue, such as the thoracic aorta, is carefully excised from a laboratory animal (e.g., rat, mouse). Adhering connective and adipose tissue is removed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer. The vessel is then cut into rings approximately 2-4 mm in length. For some studies, the endothelium is mechanically removed by gently rubbing the intimal surface.

-

Organ Bath Mounting: Two L-shaped stainless-steel hooks are passed through the lumen of the aortic ring. One hook is fixed to the bottom of an organ bath chamber, while the other is connected to an isometric force transducer. The chamber is filled with PSS, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.

-

Equilibration and Viability Testing: The tissue is allowed to equilibrate for 60-90 minutes under a determined optimal resting tension. During this period, the PSS is changed every 15-20 minutes. Tissue viability is then confirmed by inducing a contraction with a depolarizing agent (e.g., 60 mM KCl) or a standard agonist (e.g., phenylephrine).

-

Experimental Procedure: After washing out the viability agent and allowing the tissue to return to baseline, a cumulative concentration-response curve is generated by adding increasing concentrations of LPA. To investigate specific pathways, tissues are pre-incubated with a selective antagonist or inhibitor (e.g., Ki16425, Y-27632) for a set period (e.g., 20-30 minutes) before the LPA concentration-response curve is repeated.

-

Data Acquisition and Analysis: The force of contraction is continuously recorded by the transducer and data acquisition software. The response is typically normalized to the maximum contraction induced by KCl. EC₅₀ (half-maximal effective concentration) and Emax (maximum response) values are calculated to quantify agonist potency and efficacy.

This technique allows for the direct measurement of changes in [Ca²⁺]i in response to LPA.

-

Method: Cultured smooth muscle cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM. The cells are then imaged using fluorescence microscopy. The ratio of fluorescence emission at two different excitation wavelengths is used to calculate the real-time concentration of intracellular calcium before and after the application of LPA and various inhibitors.

This biochemical assay is used to quantify the activation state of key signaling proteins.

-

Method: Smooth muscle cells or tissues are treated with LPA for various time points. The cells are then lysed, and proteins are separated by SDS-PAGE. Specific antibodies against the phosphorylated forms of proteins like MLC20, MYPT1, and ERK are used to determine the extent of pathway activation.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", size="7.6,6", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

} Workflow for an ex vivo isometric tension study.

Conclusion and Therapeutic Implications

The LPA1 receptor is a potent mediator of smooth muscle contraction, utilizing a sophisticated, dual-pronged signaling mechanism. It initiates contraction through a rapid Gq-mediated release of intracellular calcium and sustains it via a G12/13-RhoA-ROCK-dependent calcium sensitization pathway. Furthermore, its ability to engage other contractile systems, such as the TXA₂ pathway via Gi coupling, adds another layer of regulatory control.

This detailed understanding of LPA1 signaling provides a solid foundation for drug development. The distinct pathways involved offer multiple potential targets for therapeutic intervention. Selective LPA1 antagonists or inhibitors of downstream effectors like ROCK could be valuable for treating pathologies characterized by smooth muscle hypercontractility, such as hypertension or asthma. Continued research into the nuanced regulation of the LPA-LPA1 axis will be critical for realizing its full therapeutic potential.

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor-Mediated Vascular Smooth Muscle Migration Induced by LPA Involves p38 Mitogen-Activated Protein Kinase Pathway Activation [mdpi.com]

- 3. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

ONO-7300243 hit-to-lead optimization process

An In-Depth Technical Guide to the Hit-to-Lead Optimization of ONO-7300243

This guide provides a detailed overview of the hit-to-lead optimization process for this compound, a novel and potent lysophosphatidic acid receptor 1 (LPA1) antagonist. The content is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the strategic chemical modifications and experimental evaluations that transformed an initial screening hit into a promising lead compound with in vivo efficacy.

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1-6.[1][2][3] The LPA1 receptor subtype has been implicated in various physiological and pathological processes, making it an attractive therapeutic target for conditions such as benign prostatic hyperplasia (BPH).[1][2] The development of LPA1 antagonists that can be administered orally and demonstrate in vivo efficacy is a key objective in this therapeutic area. This document details the successful hit-to-lead optimization campaign that identified this compound as a potent and orally active LPA1 antagonist.

From High-Throughput Screening to a Validated Hit

The journey to discover this compound began with a high-throughput screening (HTS) campaign designed to identify small molecules that could inhibit the activity of the LPA1 receptor. This screening effort successfully identified compound 7a as an initial hit. Subsequent optimization efforts focused on modifying sections A and B of this hit compound to enhance its pharmacological properties.

Structure-Activity Relationship (SAR) and Lead Optimization

The hit-to-lead optimization process involved systematic chemical modifications of the initial hit, compound 7a, to improve its potency, selectivity, and physicochemical properties. This led to the identification of this compound (also referred to as compound 17a). A key aspect of this optimization was the observation that while some compounds like 12g exhibited very high in vitro potency, they did not translate to strong in vivo effects. In contrast, this compound, with a more modest in vitro IC50, demonstrated superior in vivo efficacy. This was attributed to its improved physicochemical properties, including lower molecular weight and lipophilicity, which likely contributed to better membrane permeability and metabolic stability.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered during the hit-to-lead optimization process.

Table 1: In Vitro and In Vivo Activity of Key Compounds

| Compound | In Vitro LPA1 Antagonist Activity (IC50, µM) | In Vivo Inhibition of LPA-Induced IUP Increase (rat, i.d.) |

| 12g | 0.0035 | 53% at 10 mg/kg |

| This compound (17a) | 0.16 | 62% at 3 mg/kg, 88% at 10 mg/kg |

Data sourced from ACS Med Chem Lett. 2016;7(10):913-918.

Table 2: Physicochemical and Pharmacokinetic Properties of this compound (17a)

| Property | Value |

| Molecular Weight | 461.55 |

| clogP | 5.29 |

| Membrane Permeability | Good |

| Metabolic Stability (rat liver microsomes) | Good |

| Rat Pharmacokinetics (3 mg/kg i.v.) | |

| Total Clearance (CLtot) | 15.9 mL/min/kg |

| Half-life (t1/2) | 0.3 h |

Data sourced from ACS Med Chem Lett. 2016;7(10):913-918 and Selleck Chemicals product page.

In Vivo Efficacy and Safety Profile

This compound demonstrated significant, dose-dependent inhibition of the LPA-induced increase in intraurethral pressure (IUP) in rats, with an ID50 of 11.6 mg/kg when administered orally. Notably, at a dose of 30 mg/kg (p.o.), this compound was as potent as the clinically used α1 adrenoceptor antagonist, tamsulosin (1 mg/kg, p.o.), in reducing IUP. A significant advantage of this compound is its lack of effect on mean blood pressure (MBP) at effective doses, a common side effect of tamsulosin. This suggests that LPA1 antagonists could be a safer therapeutic option for BPH.

Experimental Protocols

LPA1 Antagonist Assay (Intracellular Ca2+ Mobilization)

-

Cell Line: Chinese hamster ovary (CHO) cells stably expressing human LPA1.

-

Cell Seeding: Cells were seeded at a density of 2 x 10^4 cells per well in 96-well plates.

-

Culture Conditions: Cells were cultured for 2 days in F-12 Nutrient Mixture (HAM) containing 10% FBS in a CO2 incubator (37°C, 5% CO2, 95% air).

-

Dye Loading: A loading buffer containing 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid was added to each well and incubated for 1 hour.

-

Assay Procedure: After removing the loading buffer, cells were rinsed and incubated with an assay buffer. The test antagonist was pre-treated before the addition of LPA (final concentration of 100 nM).

-

Data Acquisition: Intracellular Ca2+ concentration was monitored by measuring the ratio of fluorescence intensities at 500 nm (f340/f380) using a fluorescence drug screening system.

-

Data Analysis: The inhibition rate was calculated from the peak ratio of LPA after compound treatment compared to a DMSO control. IC50 values were determined using a non-linear regression analysis with the Sigmoid Emax Model.

In Vivo Intraurethral Pressure (IUP) Model in Rats

-

Animal Model: Conscious rats were used to assess the effect of the compounds on IUP.

-

Compound Administration: this compound was administered either intraduodenally (i.d.) or orally (p.o.).

-

LPA Challenge: To induce an IUP increase, LPA was administered.

-

Measurement: Intraurethral pressure was continuously monitored, and the mean pressure was calculated at 10-minute intervals.

-

Efficacy Endpoint: The primary endpoint was the percentage inhibition of the LPA-induced IUP increase.

Pharmacokinetic Study in Rats

-

Administration: this compound was administered intravenously (i.v.) at 3 mg/kg or orally (p.o.) at 10 mg/kg.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analysis: Plasma concentrations of this compound were determined to calculate pharmacokinetic parameters such as total clearance (CLtot) and half-life (t1/2).

Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of LPA1 Antagonists in Urology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPA1-6). The LPA1 receptor, in particular, has emerged as a critical mediator in the pathophysiology of various diseases, including a spectrum of urological and renal disorders. Its involvement in key pathological processes such as cell proliferation, migration, and fibrosis has positioned it as a promising therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of LPA1 antagonists in urology, with a focus on benign prostatic hyperplasia (BPH), lower urinary tract symptoms (LUTS), bladder and prostate cancer, and renal fibrosis. We will delve into the underlying signaling pathways, present key preclinical and clinical data, and provide detailed experimental protocols for assays relevant to the study of LPA1 antagonism in a urological context.

LPA1 Signaling in Urological Pathophysiology

LPA1 activation by LPA initiates a cascade of intracellular signaling events that are primarily mediated by the coupling to three distinct G protein families: Gαi/o, Gαq/11, and Gα12/13.[1] These signaling pathways are central to the diverse cellular responses attributed to LPA1 activation and are implicated in the progression of several urological conditions.

Gαi-Mediated Signaling in Prostate Cancer

In the context of prostate cancer, LPA1 has been shown to transduce signals through Gαi to promote cell proliferation and survival.[2] Activation of the Gαi pathway can lead to the downstream activation of the Ras-Raf-MAPK cascade, ultimately influencing gene expression related to cell growth and division.[3] Furthermore, LPA1-Gαi signaling has been linked to the nuclear localization of the androgen receptor, a key driver in prostate cancer progression.[2]

Gα12/13-Mediated RhoA/ROCK Signaling in Bladder Cancer and Fibrosis

The coupling of LPA1 to Gα12/13 proteins activates the RhoA/ROCK signaling pathway, a central mechanism in cell migration, invasion, and fibrosis. In bladder cancer, this pathway is implicated in promoting tumor cell invasion.[4] LPA1 activation leads to increased expression of ROCK1 and subsequent phosphorylation of myosin light chain, driving the cytoskeletal changes necessary for cell motility.

In the context of fibrosis, particularly renal fibrosis, the LPA1-Gα12/13-RhoA/ROCK axis is a key driver of myofibroblast activation and extracellular matrix deposition. This pathway can induce the expression of profibrotic factors such as Connective Tissue Growth Factor (CTGF).

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Expression and function of lysophosphatidic acid LPA1 receptor in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression and Function of LPA1 in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ONO-7300243, an LPA1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction